Ethyl 1,3-bis[(dimethylamino)methyl]-2-(4-nitrophenyl)indolizine-6-carboxylate
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Overview
Description
ETHYL 1,3-BIS[(DIMETHYLAMINO)METHYL]-2-(4-NITROPHENYL)-6-INDOLIZINECARBOXYLATE is a complex organic compound that belongs to the class of indolizine derivatives Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Preparation Methods
The synthesis of ETHYL 1,3-BIS[(DIMETHYLAMINO)METHYL]-2-(4-NITROPHENYL)-6-INDOLIZINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene.
Functional Group Modifications:
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ETHYL 1,3-BIS[(DIMETHYLAMINO)METHYL]-2-(4-NITROPHENYL)-6-INDOLIZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 1,3-BIS[(DIMETHYLAMINO)METHYL]-2-(4-NITROPHENYL)-6-INDOLIZINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of ETHYL 1,3-BIS[(DIMETHYLAMINO)METHYL]-2-(4-NITROPHENYL)-6-INDOLIZINECARBOXYLATE involves its interaction with biological macromolecules. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it may interact with specific enzymes and receptors, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
ETHYL 1,3-BIS[(DIMETHYLAMINO)METHYL]-2-(4-NITROPHENYL)-6-INDOLIZINECARBOXYLATE can be compared with other indolizine derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer potential.
Properties
Molecular Formula |
C23H28N4O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl 1,3-bis[(dimethylamino)methyl]-2-(4-nitrophenyl)indolizine-6-carboxylate |
InChI |
InChI=1S/C23H28N4O4/c1-6-31-23(28)17-9-12-20-19(14-24(2)3)22(21(15-25(4)5)26(20)13-17)16-7-10-18(11-8-16)27(29)30/h7-13H,6,14-15H2,1-5H3 |
InChI Key |
YHDOIJHYRRNOOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C(C(=C2CN(C)C)C3=CC=C(C=C3)[N+](=O)[O-])CN(C)C)C=C1 |
Origin of Product |
United States |
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